

An In-depth Technical Guide to 2,4-Dimethyl-1-hexene

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Compound of Interest

Compound Name: 2-Ethyl-4-methyl-1-pentene

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Introduction

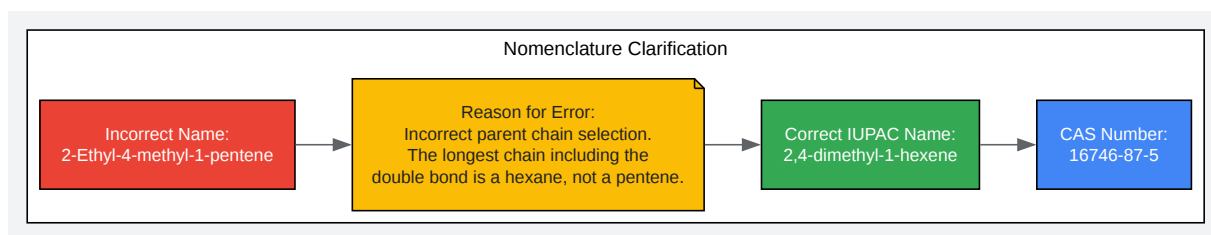
This technical guide provides comprehensive information on the chemical compound 2,4-dimethyl-1-hexene. It addresses the common confusion surrounding its nomenclature, details its physicochemical properties, outlines safety and handling procedures, and provides a representative experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development who may be working with or considering this compound in their scientific endeavors.

Nomenclature and Identification

A critical point of clarification for this compound is its correct IUPAC name. While it may be encountered under the non-standard name "**2-Ethyl-4-methyl-1-pentene**," this name violates the IUPAC rule of selecting the longest possible carbon chain that includes the double bond. The correct and unambiguous IUPAC name is 2,4-dimethyl-1-hexene.

- IUPAC Name: 2,4-dimethyl-1-hexene
- CAS Number: 16746-87-5[1]
- Synonyms: 2,4-Dimethylhex-1-ene, 1-Hexene, 2,4-dimethyl-

The logical relationship between the incorrect and correct nomenclature is outlined in the diagram below.



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Caption: IUPAC Nomenclature Clarification.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dimethyl-1-hexene is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₁₆
Molecular Weight	112.21 g/mol [2]
Appearance	Colorless to almost colorless clear liquid[1]
Boiling Point	111 °C
Density	0.719 g/mL
Refractive Index	1.411

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,4-dimethyl-1-hexene.

- ^1H NMR (400 MHz, CDCl_3): Key chemical shifts (δ , ppm) are approximately 4.73 (s, 1H), 4.65 (s, 1H), 2.03 (m, 2H), 1.79 (m, 2H), 1.68 (s, 3H), 1.35 (m, 1H), 1.12 (d, 3H), 0.89 (t, 3H), 0.83 (d, 3H).^[3]
- ^{13}C NMR: Expected signals would include those for the sp^2 carbons of the double bond (~145 ppm and ~110 ppm), as well as signals for the various sp^3 carbons of the alkyl groups.
- Infrared (IR) Spectroscopy: Characteristic peaks would be expected for C=C stretching (~1650 cm^{-1}), =C-H stretching (~3080 cm^{-1}), and C-H stretching of the alkyl groups (~2850-2960 cm^{-1}).
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at m/z 112. Fragmentation patterns would be consistent with the branched alkene structure.^[4]

Safety and Handling

2,4-Dimethyl-1-hexene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Statements:

- H225: Highly flammable liquid and vapor.
- H304: May be fatal if swallowed and enters airways.^[2]

Precautionary Statements:

- P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.^[1]
- P233: Keep container tightly closed.
- P240: Ground and bond container and receiving equipment.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

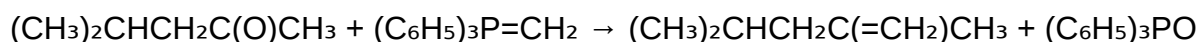
- P331: Do NOT induce vomiting.
- P403+P235: Store in a well-ventilated place. Keep cool.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Experimental Protocols: Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. Below is a representative protocol for the synthesis of 2,4-dimethyl-1-hexene from 4-methyl-2-pentanone.

Reaction Scheme:



Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- 4-Methyl-2-pentanone
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware for anhydrous reactions (oven-dried)
- Magnetic stirrer and stir bar

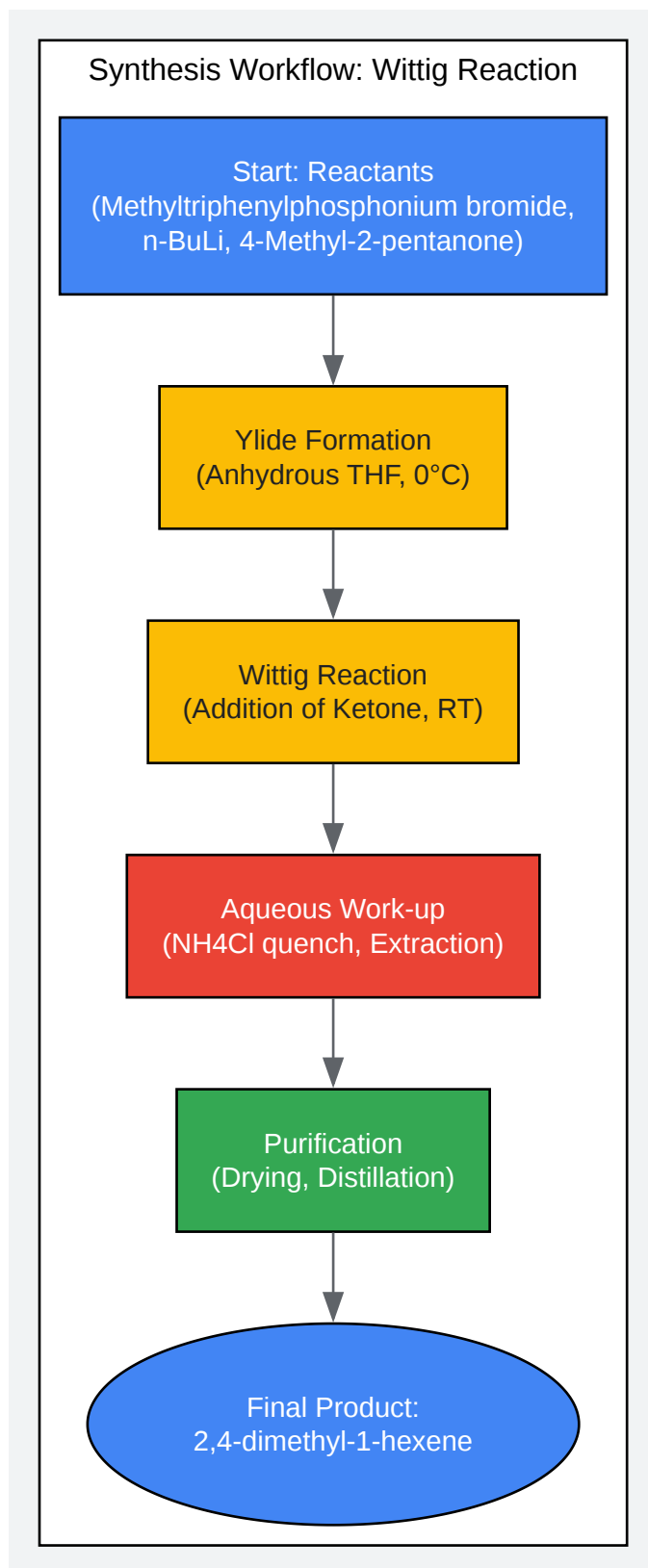
- Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

- Ylide Preparation:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, suspend methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of n-butyllithium in hexanes dropwise via syringe over 30 minutes, maintaining the temperature below 5 °C. The formation of the orange-red ylide will be observed.
 - After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.
- Wittig Reaction:
 - To the ylide solution at 0 °C, add a solution of 4-methyl-2-pentanone in anhydrous THF dropwise via syringe over 30 minutes.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4 hours. The disappearance of the ylide color will indicate the reaction is proceeding.
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by fractional distillation to yield pure 2,4-dimethyl-1-hexene.

The following diagram illustrates the general workflow for this synthesis.



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Caption: Wittig Synthesis Workflow.

Conclusion

This technical guide has provided a detailed overview of 2,4-dimethyl-1-hexene, emphasizing its correct IUPAC nomenclature and providing essential data for its handling, characterization, and synthesis. By clarifying common points of confusion and presenting key information in a structured format, this document aims to support the work of researchers and professionals in the chemical and pharmaceutical sciences.

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